4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using organic halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organic halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate involves its interaction with various molecular targets. It can inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl acetate
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate stands out due to its unique phenyl substitution at the 3-position, which can enhance its biological activities compared to other similar compounds .
Properties
Molecular Formula |
C23H22O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C23H22O4/c1-15-19-14-18(26-22(24)17-10-6-3-7-11-17)12-13-20(19)27-23(25)21(15)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3 |
InChI Key |
UGMKSXPSAJGXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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